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molecular formula C11H13NO2 B8603963 Ethyl 3-amino-3-phenylprop-2-enoate

Ethyl 3-amino-3-phenylprop-2-enoate

Cat. No. B8603963
M. Wt: 191.23 g/mol
InChI Key: CGULTTSJZGXDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540791

Procedure details

21 g of (97.2%) zinc dust are treated, according to Example 4, with 2% (by weight) aqueous hydrochloric acid. The zinc activated in this manner is placed into 75 ml of diethylene glycol dimethyl ether, and 0.6 g of iodine is added. There is then added at 25° C. (if necessary with external cooling) a mixture of 16.7 ml of bromoacetic acid ethyl ester and 15.4 ml of benzonitrile. The mixture is stirred for 17 hours at room temperature, and subsequently processed basically analogously to Example 2. The β-aminocinnamic acid ethyl ester is obtained in 95% yield. When in the above Example the solvent diethylene glycol dimethyl ether is replaced by toluene or diethyl ether, the procedure being otherwise the same, there are likewise obtained good yields of β-aminocinnamic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
15.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.COCCOCCOC.II.[CH2:13]([O:15][C:16](=[O:19])[CH2:17]Br)[CH3:14].[C:20](#[N:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>[Zn]>[CH2:13]([O:15][C:16](=[O:19])[CH:17]=[C:20]([NH2:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
COCCOCCOC
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Five
Name
Quantity
21 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 17 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
There is then added at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
(if necessary with external cooling)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)OC(C=C(C1=CC=CC=C1)N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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